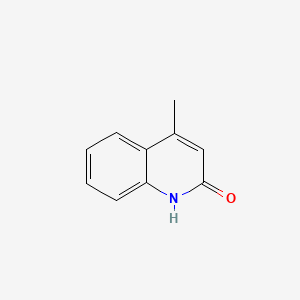

4-Methylquinolin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLVPBUBDFWWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976132 | |

| Record name | 4-Methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-66-9, 84909-43-3 | |

| Record name | 2-Hydroxy-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=607-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylquinolin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000607669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084909433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxylepidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylquinolin-2-ol CAS number and properties

An In-Depth Technical Guide to 4-Methylquinolin-2-ol (CAS: 607-66-9): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, also known by its tautomeric name 4-methyl-1H-quinolin-2-one, is a heterocyclic aromatic organic compound belonging to the quinolinone class. This molecule is distinguished by a quinoline core structure featuring a methyl group at the 4-position and a hydroxyl group at the 2-position. The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] Derivatives of this core exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][4][5]

This technical guide offers a comprehensive exploration of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental chemical and physical properties, spectroscopic profile, synthesis methodologies, and its broader biological context, providing the technical accuracy and field-proven insights essential for its application in a research setting.

Part 1: Chemical Identity and Physicochemical Properties

Precise identification and an understanding of a compound's physicochemical properties are foundational to any scientific investigation. This compound is well-characterized, and its key identifiers are summarized below.

| Identifier | Value | Source |

| CAS Number | 607-66-9 | [6][7][8] |

| IUPAC Name | 4-methyl-1H-quinolin-2-one | [8] |

| Synonyms | 2-Hydroxy-4-methylquinoline, 4-Methyl-2-quinolinol, 4-Methylcarbostyril, 2-Hydroxylepidine | [6][8] |

| Molecular Formula | C₁₀H₉NO | [6][7][8] |

| Molecular Weight | 159.18 g/mol | [6][8] |

| Canonical SMILES | CC1=CC(=O)NC2=CC=CC=C12 | [6][8] |

| InChI | InChI=1S/C10H9NO/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12) | [8] |

| InChIKey | APLVPBUBDFWWAD-UHFFFAOYSA-N | [8] |

The physical characteristics of a compound dictate its handling, solvent selection, and potential for formulation.

| Property | Value | Source |

| Appearance | Likely a solid at room temperature | [4] |

| Melting Point | 221-223 °C | [7] |

| Boiling Point | 362.5 ± 22.0 °C at 760 mmHg | [7] |

| Density | 1.2 ± 0.1 g/cm³ | [7] |

| XLogP3-AA (LogP) | 1.2 | [6][8] |

| Solubility | Ethanol: 27.75 g/LMethanol: 24.01 g/LIsopropanol: 19.49 g/LWater: Sparingly soluble | [6][9] |

Keto-Enol Tautomerism

A critical chemical feature of this compound is its existence as a pair of tautomers: the keto (amide) form, 4-methylquinolin-2(1H)-one, and the enol (hydroxyl) form, this compound. In solid state and in most solvents, the keto form is thermodynamically more stable and therefore predominates.[4] This equilibrium is fundamental to its reactivity and biological interactions.

Caption: General workflow for the synthesis of this compound.

Part 4: Biological Context and Therapeutic Potential

While specific biological data for this compound is limited, the quinolin-2-one scaffold it belongs to is of immense interest in drug discovery.

The Quinolinone Scaffold in Medicinal Chemistry

The quinolinone core is a privileged scaffold that can interact with a wide array of biological targets. Its rigid, planar structure and the presence of hydrogen bond donors (N-H) and acceptors (C=O) make it an ideal platform for designing enzyme inhibitors and receptor ligands. Derivatives have shown significant promise as:

-

Anticancer Agents : By inhibiting kinases, topoisomerases, or inducing apoptosis. [1][3]* Antimicrobial Agents : The quinolone antibiotics (a related class) are a prime example, targeting bacterial DNA gyrase. [3]Quinolinones have also shown antifungal and antiviral activity. [5][10]* Anti-inflammatory Agents : Through mechanisms like the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes. [2]* Central Nervous System (CNS) Agents : Acting on various receptors to elicit antipsychotic, anxiolytic, or anticonvulsant effects. [5]

Applications in Drug Development

This compound serves as an excellent starting material or building block (scaffold) for combinatorial chemistry and the synthesis of compound libraries. The core structure can be readily modified at several positions:

-

N1-Position : The amide nitrogen can be alkylated or arylated to introduce various substituents, altering steric and electronic properties.

-

C3-Position : The methylene group is reactive and can be functionalized via various C-C and C-N bond-forming reactions.

-

Benzene Ring : Electrophilic aromatic substitution can introduce substituents onto the benzene ring, modulating properties like solubility and receptor binding.

Caption: Role of this compound in a drug discovery pipeline.

Part 5: Safety, Handling, and Toxicology

Adherence to safety protocols is paramount when handling any chemical. This compound is classified as an irritant.

GHS Hazard Classification

[8]

| Pictogram | Signal Word | Hazard Statements |

|---|

| | Warning | H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation. |

Safe Handling and Storage

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. If dust is generated, use respiratory protection. [11]* Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or powder. Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal : Dispose of the chemical in accordance with local, state, and federal regulations. This may involve removal to a licensed chemical destruction plant. [12]

Toxicological Profile

Specific, in-depth toxicological studies on this compound are not widely available in the public literature. [11][12]Its hazard classification is based on data from related compounds and computational predictions. There is no data available to classify it as a carcinogen or reproductive toxin. [11]As with any research chemical with an incomplete toxicological profile, it should be handled with care, assuming it is potentially harmful.

Conclusion

This compound (CAS: 607-66-9) is a well-defined chemical entity with a rich foundation in the principles of heterocyclic chemistry. Its stable, readily synthesized quinolinone core, combined with the vast therapeutic relevance of its derivatives, establishes it as a compound of significant interest. For researchers in medicinal chemistry and drug development, this compound is not just a chemical reagent but a versatile scaffold and a gateway to novel molecular entities with the potential to address a wide range of diseases. A thorough understanding of its properties, synthesis, and safety, as detailed in this guide, is the first step toward unlocking that potential.

References

- TGSC Information System. (n.d.). This compound. The Good Scents Company.

- Chemsrc. (2025). This compound | CAS#:607-66-9.

- HPC Standards. (n.d.). This compound.

- NIST. (n.d.). 4-Quinolinol, 2-methyl-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Molecularinfo.com. (2025). C10H9NO2 | cas number 1677-46-9 | 4-Hydroxy-1-Methyl-2-quinolone.

- National Center for Biotechnology Information. (2011). Biologically active quinoline and quinazoline alkaloids part I. PubMed Central.

- PubChemLite. (2025). This compound (C10H9NO).

- ATB (Automated Topology Builder). (n.d.). This compound.

- XiXisys. (2025). SAFETY DATA SHEETS for this compound.

- Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing.

- National Center for Biotechnology Information. (n.d.). 4-Methylquinoline. PubChem Compound Database.

- National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Australian Government Department of Health.

- Geronikaki, A. et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.

- Google Patents. (2007). An improved process for the synthesis of quinoline derivatives.

- Jampilek, J. et al. (2011). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. MDPI.

- Kouznetsov, V. V. et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. MDPI.

- Staliński, K. et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

- ResearchGate. (2016). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds.

- RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.

Sources

- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 6. scent.vn [scent.vn]

- 7. This compound | CAS#:607-66-9 | Chemsrc [chemsrc.com]

- 8. This compound | C10H9NO | CID 69088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Hydroxy-2-methylquinoline, 98+% | Fisher Scientific [fishersci.ca]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 607-66-9 Name: this compound [xixisys.com]

Physicochemical properties of 4-Methylquinolin-2-ol

An In-depth Technical Guide to the Physicochemical Properties of 4-Methylquinolin-2-ol

Authored by a Senior Application Scientist

Introduction: The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] this compound, also known as 4-methylcarbostyril, is a prominent member of this class.[3] A critical feature of this compound is its existence in a dynamic equilibrium between its keto (amide) and enol (hydroxyl) tautomeric forms, a characteristic that profoundly influences its physicochemical properties and biological interactions.[4][5]

This technical guide provides a comprehensive exploration of the physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols. The content is structured to deliver foundational knowledge alongside practical methodologies for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

Accurate identification is the foundation of all chemical research. This compound is most commonly named in its more stable keto form, 4-methyl-1H-quinolin-2-one, as per IUPAC nomenclature.[3][6]

| Identifier | Value | Source |

| CAS Number | 607-66-9 | [3][7][8] |

| Molecular Formula | C₁₀H₉NO | [3][7] |

| Molecular Weight | 159.18 g/mol | [3][7] |

| IUPAC Name | 4-methyl-1H-quinolin-2-one | [3][6] |

| Common Synonyms | This compound, 2-Hydroxy-4-methylquinoline, 4-Methylcarbostyril, 2-Hydroxylepidine | [3][7][9] |

| Canonical SMILES | CC1=CC(=O)NC2=CC=CC=C12 | [3][7] |

| InChIKey | APLVPBUBDFWWAD-UHFFFAOYSA-N | [3][6][8] |

Keto-Enol Tautomerism: The Dominant Equilibrium

A defining characteristic of 2-quinolinones is the prototropic tautomerism between the keto (lactam) and enol (lactim) forms.[5] For this compound, this equilibrium lies overwhelmingly toward the keto form, 4-methylquinolin-2(1H)-one. This preference is driven by the greater thermodynamic stability of the cyclic amide in the keto tautomer compared to the aromatic hydroxyl group in the enol form.[4] Computational and spectroscopic studies confirm the keto tautomer as the predominant species in various environments.[4]

Caption: A typical workflow from synthesis to final characterization.

Experimental Protocols

The following protocols are standardized procedures for verifying the physicochemical properties of a synthesized or procured batch of this compound.

Protocol 1: Melting Point Determination (Capillary Method)

-

Expertise: This method relies on visual detection of the phase transition from solid to liquid. A slow, controlled heating rate is crucial near the expected melting point to ensure thermal equilibrium between the sample and the heating block, preventing an artificially broad or elevated reading.

-

Methodology:

-

Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

-

Finely powder a small, dry sample of this compound.

-

Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Set a rapid heating ramp (10-15 °C/min) to approach the expected melting point (~222 °C).

-

Approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two values is the melting range. For a pure compound, this range should be narrow (< 2 °C).

-

Protocol 2: Solubility Assessment (Shake-Flask Method)

-

Expertise: This is the gold standard for determining equilibrium solubility. The key principle is to create a saturated solution and then measure the concentration of the solute. Agitation and sufficient time are necessary to ensure equilibrium is reached, while filtration is critical to remove undissolved solid before analysis.

-

Methodology:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., ethanol, water) in a sealed vial. The excess solid should be clearly visible.

-

Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a minimum of 24 hours to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter (compatible with the solvent) to remove any suspended microcrystals.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve.

-

Express the solubility in g/L or mg/mL.

-

Conclusion

This compound is a heterocyclic compound defined by its stable keto tautomer, which dictates its key physicochemical properties. Its high melting point and moderate lipophilicity, coupled with its specific solubility profile, are critical parameters for its application in medicinal chemistry and material science. The experimental protocols and workflows detailed herein provide a robust framework for the accurate characterization of this important molecule, ensuring data integrity and reproducibility in a research and development setting.

References

- Vertex AI Search. This compound (CAS 607-66-9): Odor profile, Properties, & IFRA compliance.

- Chemsrc. This compound | CAS#:607-66-9.

- PubChem, National Institutes of Health. This compound | C10H9NO | CID 69088.

- Thermo Scientific Chemicals. 4-Hydroxy-2-methylquinoline, 98+% 25 g.

- SciSpace. The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones.

- BenchChem. An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol.

- MD Topology. This compound | C10H9NO | MD Topology | NMR | X-Ray.

- MDPI.

- NIST. 2(1H)-Quinolinone, 4-methyl-.

- ResearchGate. Tautomeric forms of 4-hydroxy quinoline.

- Journal of Organic and Pharmaceutical Chemistry. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones.

- Ossila. 8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2.

- SpectraBase. 4-Methyl-2(1H)-quinolinone - Optional[1H NMR] - Spectrum.

- ChemicalBook. 2-HYDROXY-4-METHYLQUINOLINE synthesis.

- ChemicalBook. 2-HYDROXY-4-METHYLQUINOLINE.

- PMC, National Institutes of Health. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.

- BenchChem. 2-Hydroxyquinoline chemical structure and tautomerism.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H9NO | CID 69088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C10H9NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. scent.vn [scent.vn]

- 8. 2(1H)-Quinolinone, 4-methyl- [webbook.nist.gov]

- 9. 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 [chemicalbook.com]

4-Methylquinolin-2-ol tautomerism equilibrium

An In-Depth Technical Guide to the Tautomeric Equilibrium of 4-Methylquinolin-2-ol

Abstract

The phenomenon of tautomerism, particularly the keto-enol equilibrium in heterocyclic systems, is a cornerstone of medicinal chemistry and materials science. This guide provides a detailed examination of the tautomeric equilibrium of this compound, a derivative of the quinoline scaffold. It exists as a dynamic equilibrium between its enol (lactim) form, this compound, and its keto (lactam) form, 4-methyl-2(1H)-quinolinone. We will explore the fundamental principles governing this equilibrium, the environmental factors that influence the predominance of one tautomer, and the critical implications for drug design and development. This document synthesizes experimental data and computational insights, offering robust protocols for the analysis and characterization of this vital chemical behavior. For professionals in drug discovery, a nuanced understanding of this tautomerism is indispensable for predicting molecular interactions, optimizing synthesis, and harnessing the full therapeutic potential of the quinolone framework.

Introduction: The Principle of Prototropic Tautomerism

Tautomerism describes the chemical equilibrium between two or more interconvertible constitutional isomers, known as tautomers.[1] A common form of this phenomenon is prototropic tautomerism, which involves the migration of a proton, accompanied by a shift in the location of a double bond.[2] The this compound system is a classic example of lactam-lactim tautomerism, a specific type of keto-enol equilibrium found in heterocyclic amide structures.

The two tautomers are:

-

The Enol (Lactim) Form: this compound, which features a hydroxyl (-OH) group at the C2 position of the quinoline ring. In this form, the heterocyclic ring possesses a higher degree of aromaticity.[2]

-

The Keto (Lactam) Form: 4-methyl-2(1H)-quinolinone, which contains a carbonyl (C=O) group at the C2 position and a proton on the nitrogen atom (N-H).[2] This form is structurally a cyclic amide.

The position of this equilibrium is not static; it is profoundly influenced by the molecule's environment, including its physical state, solvent polarity, and pH.[2] Understanding which tautomer predominates under physiological conditions is critical, as this dictates the molecule's hydrogen bonding capacity, polarity, and overall shape, thereby governing its interaction with biological targets.[2][3]

The this compound/2-quinolone Equilibrium

Numerous spectroscopic and computational studies have established that for the 2-hydroxyquinoline/2-quinolone system, the equilibrium overwhelmingly favors the keto (lactam) form in most environments.[2][4] This preference is driven by the superior thermodynamic stability of the cyclic amide structure and its ability to form strong, stabilizing intermolecular hydrogen-bonded dimers in the solid state and in non-aqueous solutions.[4] Computational studies specifically on 4-methyl-2-hydroxyquinoline confirm this, identifying the keto tautomer, 4-methylquinolin-2-one, as the more stable and favored structure.[5][[“]]

Factors Influencing the Tautomeric Equilibrium

While the keto form is generally dominant, the equilibrium is dynamic and can be influenced by several factors:

-

Solvent Polarity: The polarity of the solvent plays a crucial role.[4] In polar solvents like water or ethanol, the more polar lactam (keto) form is better stabilized through dipole-dipole interactions and hydrogen bonding, shifting the equilibrium further in its favor.[7] In contrast, in the gas phase or in nonpolar solvents, the relative stability of the enol form can increase, although the keto form often remains predominant.[2][7]

-

pH and Ionization: The acidity or basicity of the medium can affect the protonation state of the molecule, thereby influencing the tautomeric balance. In strongly acidic or basic solutions, the molecule can exist in its protonated or deprotonated forms, which can have different tautomeric preferences compared to the neutral species.

-

Substituent Effects: The electronic nature of other substituents on the quinoline ring can modulate the relative stabilities of the tautomers. Electron-donating or electron-withdrawing groups can alter the electron density within the ring system, subtly influencing the pKa of the N-H and O-H protons and thus the position of the equilibrium.[4][8]

-

Temperature: Temperature can influence the equilibrium constant (Keq) of the tautomerization process, as with any chemical equilibrium.[9] However, the energy difference between the tautomers is often significant enough that moderate temperature changes do not dramatically shift the dominant species.

Quantitative and Spectroscopic Signatures

The differentiation between the keto and enol tautomers is unambiguous when analyzed with the appropriate spectroscopic and computational tools. The following table summarizes key distinguishing parameters.

| Parameter | Keto Tautomer (4-methyl-2-quinolone) | Enol Tautomer (this compound) | Method | Rationale & Reference |

| Relative Stability | More Stable / Predominant Form | Less Stable | Computational (DFT) | The cyclic amide structure is thermodynamically favored.[2][4][5] |

| ¹³C NMR Signal (C=O) | ~170-177 ppm | Absent | ¹³C NMR Spectroscopy | The chemical shift is characteristic of a carbonyl carbon in a lactam ring.[10][11] |

| ¹H NMR Signal | N-H proton signal present | O-H proton signal present | ¹H NMR Spectroscopy | The location of the labile proton is a direct indicator of the tautomeric form.[12] |

| IR Stretching (C=O) | Strong absorption at ~1650-1670 cm⁻¹ | Absent | IR Spectroscopy | This band is a hallmark of the carbonyl group in the keto form.[13] |

| IR Stretching (O-H) | Absent | Broad absorption at ~3200-3600 cm⁻¹ | IR Spectroscopy | Characteristic of the hydroxyl group in the enol form.[13] |

| Aromaticity | Pyridone ring is non-aromatic | Both rings are aromatic | Computational (Aromaticity Indices) | The keto form disrupts the aromaticity of the nitrogen-containing ring.[14][15] |

Experimental and Computational Analysis Protocols

A multi-faceted approach combining spectroscopic and computational methods provides a self-validating system for characterizing the tautomeric equilibrium.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To definitively identify the dominant tautomer in solution by observing proton and carbon chemical shifts specific to each form.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 4-methyl-2-quinolone in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical; comparing spectra in solvents of differing polarity can provide insight into environmental effects.[16]

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Look for a broad, exchangeable singlet corresponding to the N-H proton (typically downfield in DMSO-d₆). The absence of a distinct O-H signal is the first indicator of the keto form's predominance.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. The key diagnostic signal is the resonance for the C2 carbon. A chemical shift greater than 170 ppm is unambiguous evidence for the C=O group of the keto (lactam) form.[10][11]

-

Data Interpretation: The presence of the N-H signal in the ¹H spectrum and the C=O signal in the ¹³C spectrum, coupled with the absence of corresponding O-H and C-OH signals, confirms that the keto tautomer is the exclusive or overwhelmingly predominant species in that solvent. The technique is highly trustworthy as these chemical shifts are characteristic and well-documented for lactam systems.

Protocol: Computational Modeling (Density Functional Theory)

Objective: To calculate the relative thermodynamic stabilities of the keto and enol tautomers and to corroborate experimental findings.

Methodology:

-

Structure Construction: Build the 3D structures of both the this compound (enol) and 4-methyl-2(1H)-quinolinone (keto) tautomers in silico using molecular modeling software.

-

Geometry Optimization: Perform full geometry optimization and frequency calculations for both structures using Density Functional Theory (DFT). A common and reliable functional/basis set combination for this purpose is B3LYP/6-311++G(d,p).[5][15] The absence of imaginary frequencies in the output confirms that a true energy minimum has been located.

-

Solvent Modeling (Optional but Recommended): To simulate solution-phase conditions, apply a solvent model such as the Polarizable Continuum Model (PCM) for various solvents (e.g., water, THF, benzene) during the optimization.[17] This provides a more accurate energy comparison relevant to experimental conditions.

-

Energy Comparison: Compare the final, zero-point corrected electronic energies of the two optimized tautomers. The tautomer with the lower energy is the more stable form. The energy difference (ΔE) can be used to calculate the theoretical equilibrium constant.

-

Self-Validation: This protocol is self-validating when compared with experimental results. A computational outcome that predicts the keto form to be significantly more stable aligns perfectly with and explains the observations from NMR and IR spectroscopy.[5]

Implications for Drug Development

The predominance of the lactam form of 4-methyl-2-quinolone is not a mere academic curiosity; it has profound consequences for drug design and development.[3]

-

Molecular Recognition: The keto tautomer presents a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The enol tautomer, conversely, has an O-H donor and a ring nitrogen acceptor. These distinct patterns dictate how the molecule will interact with its biological target, such as an enzyme active site or a receptor.[14] Designing a drug candidate based on the incorrect tautomer will lead to flawed docking simulations and a fundamental misunderstanding of the structure-activity relationship (SAR).

-

Physicochemical Properties: Tautomerism significantly impacts key drug properties.[18] The more polar keto form will have different solubility, lipophilicity (LogP), and membrane permeability characteristics compared to the less polar, more aromatic enol form. These properties are critical for pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME).[18]

-

Intellectual Property: The specific tautomeric form of a molecule can be a key aspect of patent claims. A thorough characterization is essential for securing robust intellectual property rights.

Conclusion

The tautomeric equilibrium of this compound is heavily skewed toward the 4-methyl-2(1H)-quinolinone (keto) form under most common experimental and physiological conditions. This predominance is dictated by the enhanced thermodynamic stability of the cyclic amide structure. A comprehensive analytical approach, leveraging the definitive power of NMR spectroscopy and the predictive accuracy of DFT calculations, provides an unassailable framework for its characterization. For researchers in the pharmaceutical sciences, recognizing and verifying the dominant tautomeric form is a non-negotiable first step in the design and optimization of quinolone-based therapeutic agents.

References

- Benchchem. (2025). 2-Hydroxyquinoline chemical structure and tautomerism.

- Stoyanov, S., Antonov, L., & Tadjer, A. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.

- Reis, H., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed.

- Reis, H., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.

- Request PDF. (2025). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies.

- Benchchem. (n.d.). 2-Hydroxyquinoline chemical structure and tautomerism.

- Request PDF. (n.d.). Theoretical studies of 2-Quinolinol: Geometries, Vibrational Frequencies, Isomerization, Tautomerism, and Excited States.

- Download Scientific Diagram. (n.d.). Tautomeric forms of 4-hydroxy quinoline.

- Stoyanov, S., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC, NIH.

- Shaaban, I. A., et al. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR)

- Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development?. ChemRxiv.

- Lee, S., et al. (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers (RSC Publishing).

- Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism.

- PDF. (2025). Tautomerism of 4-Hydroxy-4(1H) quinolon.

- Plazińska, A., & Cyrański, M. K. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC, NIH.

- Dhaked, D. K., & Nicklaus, M. C. (n.d.). What impact does tautomerism have on drug discovery and development?. PMC, NIH.

- PDF. (2025). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.

- Benchchem. (n.d.). Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR).

- Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR.

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. consensus.app [consensus.app]

- 7. benchchem.com [benchchem.com]

- 8. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

Keto-enol tautomerism in 4-methyl-2-quinolones

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 4-Methyl-2-Quinolones for Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the keto (quinolone) and enol (hydroxyquinoline) forms of 4-methyl-2-quinolone is a critical determinant of its physicochemical properties, biological activity, and pharmaceutical potential. This guide provides a comprehensive technical overview of this phenomenon, synthesizing theoretical principles with practical experimental methodologies. We delve into the structural nuances of the tautomers, the profound influence of the microenvironment—specifically solvent polarity and pH—and the spectroscopic techniques essential for their characterization. This document serves as a foundational resource for researchers engaged in the design and development of quinolone-based therapeutics, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for analysis.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in medicinal chemistry. For the 4-methyl-2-quinolone scaffold, a core structure in numerous pharmacologically active compounds, the keto-enol equilibrium dictates key molecular recognition events, such as receptor binding and enzyme inhibition.[1][2] The predominance of either the lactam (keto) or lactim (enol) form can significantly alter a molecule's hydrogen bonding capacity, aromaticity, and overall electronic distribution, thereby impacting its pharmacokinetic and pharmacodynamic profile.[3][4] Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics with enhanced efficacy and specificity.

The Tautomeric Equilibrium of 4-Methyl-2-Quinolone

The equilibrium in 4-methyl-2-quinolones involves the migration of a proton and the concurrent shift of a double bond, as depicted below. The keto form, 4-methyl-2(1H)-quinolone, is generally the more stable and predominant tautomer in most conditions, a preference supported by both experimental and computational studies.[5][6][7] The enol form is 2-hydroxy-4-methylquinoline.

Caption: Keto-enol tautomerism in 4-methyl-2-quinolone.

Factors that stabilize the enol form, such as intramolecular hydrogen bonding and increased conjugation, can shift the equilibrium.[8] However, for 2-quinolones, the keto form benefits from the stability of the amide group.

Influence of the Microenvironment on Tautomeric Equilibrium

The ratio of keto to enol tautomers is not fixed and is highly susceptible to the surrounding chemical environment.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. This phenomenon is a classic example of how solute-solvent interactions can influence molecular structure.[9][10][11]

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with both the keto and enol forms. Generally, the more polar keto tautomer is stabilized to a greater extent in polar solvents, shifting the equilibrium towards the keto form.[9]

-

Nonpolar Aprotic Solvents (e.g., cyclohexane, carbon tetrachloride): In nonpolar environments, intramolecular hydrogen bonding within the enol form can become a more dominant stabilizing factor, potentially increasing the proportion of the enol tautomer.[8]

The choice of solvent during synthesis, purification, and analysis is therefore a critical experimental parameter that must be carefully considered and controlled.

pH Effects

The pH of the medium can significantly influence the tautomeric equilibrium, particularly in aqueous solutions.[12][13] The protonation or deprotonation of the quinolone nucleus can favor one tautomer over the other.

-

Acidic Conditions: In acidic media, protonation of the carbonyl oxygen of the keto form can occur.

-

Basic Conditions: In alkaline solutions, deprotonation of the N-H group in the keto form or the O-H group in the enol form can lead to the formation of a resonance-stabilized anion.

The pH-dependent distribution of tautomers has profound implications for drug absorption, distribution, metabolism, and excretion (ADME), as the charge state and hydrogen-bonding potential of the molecule will vary throughout the body.

Spectroscopic Characterization of Tautomers

Distinguishing and quantifying the keto and enol forms of 4-methyl-2-quinolone requires the use of various spectroscopic techniques. Each method provides unique structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for the unambiguous identification and quantification of tautomers in solution.[9][14][15] The interconversion between the keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[9]

| Nucleus | Keto Form (4-methyl-2(1H)-quinolone) | Enol Form (2-hydroxy-4-methylquinoline) | Rationale for Chemical Shift |

| ¹H | N-H proton signal (broad, ~10-12 ppm) | O-H proton signal (broad, variable) | The N-H proton is deshielded due to the adjacent carbonyl group. The O-H chemical shift is highly dependent on solvent and concentration. |

| C3-H proton signal (~6.3 ppm) | C3-H proton signal (~6.7 ppm) | The C3-H in the enol form is part of an enol ether-like system, leading to a downfield shift. | |

| ¹³C | C2 carbonyl carbon (~164 ppm) | C2 carbon bearing the hydroxyl group (~158 ppm) | The carbonyl carbon in the keto form is significantly deshielded. |

| C4 carbon (~140 ppm) | C4 carbon (~145 ppm) | Changes in the electronic environment of the aromatic ring lead to shifts in the carbon signals. |

Table 1: Characteristic NMR Chemical Shifts for the Tautomers of 4-Methyl-2-quinolone.

The equilibrium constant (Keq) can be determined by integrating the signals corresponding to each tautomer.[14]

Caption: Experimental workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, as the keto and enol forms possess different chromophores and thus exhibit distinct absorption spectra.[16][17][18] The enol form, with its extended π-conjugated system, typically absorbs at a longer wavelength (a bathochromic shift) compared to the keto form.[19] By analyzing the changes in the absorption spectrum in different solvents or at different pH values, the relative concentrations of the tautomers can be inferred.[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.[20][21][22] The most significant difference is the presence of a strong carbonyl (C=O) stretching vibration in the keto form, typically in the range of 1650-1690 cm⁻¹.[23][24] This band is absent in the enol form, which instead shows a characteristic O-H stretching vibration.

| Functional Group | Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |

| Carbonyl | C=O stretch | 1650 - 1690 | Absent |

| Amide | N-H stretch | ~3400 | Absent |

| Hydroxyl | O-H stretch | Absent | ~3200-3600 (broad) |

| Aromatic | C=C stretch | ~1600 | ~1620 |

Table 2: Key IR Vibrational Frequencies for Differentiating Tautomers.

Experimental Protocols

The following protocols provide a framework for the systematic investigation of keto-enol tautomerism in 4-methyl-2-quinolones.

Synthesis of 4-Methyl-2-quinolone

A common and effective method for the synthesis of 4-methyl-2-quinolones is the Conrad-Limpach reaction or a variation thereof.[25][26]

Protocol: Microwave-Assisted Synthesis [25]

-

Reactants: Combine aniline (1 eq.) and ethyl acetoacetate (1.1 eq.) in a microwave-safe reaction vessel.

-

Solvent: Add diphenyl ether as a high-boiling solvent.

-

Reaction: Subject the mixture to microwave irradiation at a controlled temperature (e.g., 250 °C) for a specified time (e.g., 10-30 minutes).

-

Workup: After cooling, the reaction mixture is typically poured into an excess of hexane or petroleum ether to precipitate the product.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Spectroscopic Analysis of Tautomeric Equilibrium

Protocol: NMR-Based Determination of Keq

-

Sample Preparation: Accurately weigh a sample of 4-methyl-2-quinolone (e.g., 5-10 mg) and dissolve it in a precise volume (e.g., 0.6 mL) of the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.

-

Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Peak Identification: Identify the well-resolved signals corresponding to the keto and enol tautomers (e.g., the C3-H protons).

-

Integration: Carefully integrate the identified signals for both tautomers. Let the integral for the keto form be Iketo and for the enol form be Ienol.

-

Calculation of Keq: Calculate the equilibrium constant using the formula: Keq = Ienol / Iketo.

-

Repeat: Repeat the experiment in a variety of solvents with different polarities to investigate the solvent effect on the equilibrium.

Conclusion and Future Directions

The keto-enol tautomerism of 4-methyl-2-quinolones is a complex equilibrium governed by subtle interplay of structural factors and environmental conditions. A thorough understanding of this phenomenon, facilitated by the spectroscopic and synthetic protocols outlined in this guide, is essential for the advancement of drug discovery programs targeting this important heterocyclic scaffold. Future research should focus on the development of quinolone analogues with "locked" tautomeric forms to definitively deconvolute the biological activity of each isomer. Furthermore, advanced computational studies, in conjunction with experimental validation, will continue to provide deeper insights into the thermodynamics of the tautomeric equilibrium, paving the way for the in silico design of next-generation quinolone-based therapeutics.

References

- ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.

- Australian Journal of Chemistry. (1959). The Infra-Red Spectra of 2- and 4-Quinolones. ConnectSci.

- Analytical Sciences. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid.

- Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.

- ACS Publications. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry.

- PubMed. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.

- ACS Publications. (n.d.). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry.

- ResearchGate. (2021). The quinolone-hydroxyquinoline tautomerism in quinolone 3-esters; preserving the 4-oxoquinoline structure to retain antimalarial activity. Request PDF.

- RSC Publishing. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.

- ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Download Scientific Diagram.

- NIH. (2019). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC.

- RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.

- Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.

- NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.

- ResearchGate. (2017). Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives.

- National Institute of Standards and Technology. (n.d.). 2(1H)-Quinolinone. NIST WebBook.

- ResearchGate. (2020). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. Request PDF.

- ResearchGate. (n.d.). Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. Request PDF.

- Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.

- ACS Publications. (n.d.). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.

- PubMed. (1969). Effect of pH on concentration of species present in aqueous solutions of carbonyl compounds affected by hydration-dehydration and keto-enol equilibria.

- NIH. (n.d.). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics.

- ResearchGate. (n.d.). Tautomeric form of 4-quinolone (1).

- NIH. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering.

- ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... Download Scientific Diagram.

- ResearchGate. (n.d.). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon.

- RSC Publishing. (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers.

- MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.

- International Journal of Chemistry Studies. (n.d.). Synthesis and spectral characterization of fluoroquinolone-ofloxacin.

- ACS Publications. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters.

- ResearchGate. (2005). Infrared spectra and the structure of drugs of the fluoroquinolone group.

- PubMed. (2009). Spectrophotometric determination of quinolone antibiotics by an association complex formation with aluminum(III) and erythrosin.

- NIH. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC.

- RSC Publishing. (n.d.). Effect of pH and temperature on conformational equilibria and aggregation behaviour of curcumin in aqueous binary mixtures of ethanol.

- Oregon State University. (2020). Measurement of Keto-Enol Equilibrium.

- RSC Publishing. (n.d.). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches.

- ResearchGate. (2009). Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures.

- ResearchGate. (n.d.). Possible acid–base equilibrium and keto–enol tautomerization of KuQuinone. Download Scientific Diagram.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. mdpi.com [mdpi.com]

- 11. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Effect of pH on concentration of species present in aqueous solutions of carbonyl compounds affected by hydration-dehydration and keto-enol equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of pH and temperature on conformational equilibria and aggregation behaviour of curcumin in aqueous binary mixtures of ethanol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. connectsci.au [connectsci.au]

- 21. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 22. 2(1H)-Quinolinone [webbook.nist.gov]

- 23. chemistryjournal.in [chemistryjournal.in]

- 24. researchgate.net [researchgate.net]

- 25. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methylquinolin-2-ol

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methylquinolin-2-ol. It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and characterization of heterocyclic compounds. This document delves into the critical aspects of spectral interpretation, including the compound's inherent tautomerism, detailed chemical shift assignments, and coupling constant analysis. Furthermore, it outlines a robust experimental protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data. The insights provided herein are grounded in established spectroscopic principles and supported by authoritative references, offering a practical and in-depth resource for the scientific community.

Introduction: The Structural Nuances of this compound

This compound is a heterocyclic compound belonging to the quinoline family, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The structural characterization of such compounds is paramount for understanding their chemical reactivity, and biological activity, and for ensuring their quality and purity in pharmaceutical applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for providing detailed atomic-level structural information in solution.[2]

A critical consideration in the NMR analysis of this compound is its existence in tautomeric forms. The compound predominantly exists as its keto tautomer, 4-methyl-1H-quinolin-2-one , rather than the enol form, this compound.[3] This equilibrium is crucial as it dictates the electronic environment of the constituent atoms and, consequently, their NMR spectral signatures. This guide will focus on the analysis of the spectra corresponding to the more stable 4-methyl-1H-quinolin-2-one tautomer.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The acquisition of high-quality NMR spectra is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocol is a self-validating system designed to yield reliable and reproducible results.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for 4-methyl-1H-quinolin-2-one due to its excellent solubilizing properties for polar organic compounds and its relatively high boiling point, which minimizes evaporation. The residual proton signal of DMSO-d₅ at approximately 2.50 ppm serves as a convenient internal reference for the ¹H NMR spectrum, while the carbon signal at 39.52 ppm is used for referencing the ¹³C NMR spectrum.[4]

-

Concentration:

-

For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ is recommended.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is preferable to obtain a good signal-to-noise ratio in a reasonable acquisition time, owing to the low natural abundance of the ¹³C isotope.

-

-

Procedure: i. Accurately weigh the desired amount of 4-methyl-1H-quinolin-2-one and transfer it to a clean, dry vial. ii. Add the appropriate volume of DMSO-d₆ to the vial. iii. Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be applied if necessary. iv. Using a Pasteur pipette with a cotton plug, filter the solution into a standard 5 mm NMR tube to remove any particulate matter. v. Cap the NMR tube securely to prevent contamination and solvent evaporation.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans.

-

¹H NMR Spectral Analysis of 4-Methyl-1H-quinolin-2-one

The ¹H NMR spectrum of 4-methyl-1H-quinolin-2-one in DMSO-d₆ is characterized by distinct signals corresponding to the aromatic protons, the methyl group protons, the vinyl proton, and the N-H proton. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~11.5 | Singlet (broad) | - |

| H-5 | ~7.6 | Doublet | ~8.0 |

| H-7 | ~7.5 | Triplet | ~7.5 |

| H-8 | ~7.2 | Doublet | ~8.0 |

| H-6 | ~7.1 | Triplet | ~7.5 |

| H-3 | ~6.3 | Singlet | - |

| CH₃ | ~2.4 | Singlet | - |

Detailed Interpretation of the ¹H NMR Spectrum

-

N-H Proton (NH): A broad singlet is anticipated at a significantly downfield chemical shift of approximately 11.5 ppm. This deshielding is attributed to the acidic nature of the proton and its involvement in intermolecular hydrogen bonding with the DMSO solvent. The broadness of the signal is a result of chemical exchange and quadrupolar relaxation from the adjacent nitrogen atom.

-

Aromatic Protons (H-5, H-6, H-7, H-8): The protons on the benzene ring of the quinoline system appear in the aromatic region between 7.1 and 7.6 ppm.

-

H-5 and H-8: These protons are expected to resonate as doublets due to coupling with their respective ortho neighbors. H-5 is typically the most downfield of the carbocyclic aromatic protons due to the anisotropic effect of the adjacent carbonyl group.

-

H-6 and H-7: These protons will appear as triplets (or more accurately, as doublets of doublets that appear as triplets if the coupling constants are similar) due to coupling with their two ortho neighbors.

-

-

Vinyl Proton (H-3): A sharp singlet is expected around 6.3 ppm. The upfield shift compared to the other aromatic protons is due to its position on the pyridinone ring. The lack of coupling indicates no adjacent protons.

-

Methyl Protons (CH₃): A singlet corresponding to the three methyl protons is observed at approximately 2.4 ppm. The singlet nature of this signal is due to the absence of any neighboring protons to couple with.

¹³C NMR Spectral Analysis of 4-Methyl-1H-quinolin-2-one

The proton-decoupled ¹³C NMR spectrum of 4-methyl-1H-quinolin-2-one in DMSO-d₆ will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and the electronic environment within the heterocyclic ring system.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~162 |

| C-4 | ~148 |

| C-8a | ~141 |

| C-7 | ~130 |

| C-5 | ~125 |

| C-6 | ~123 |

| C-4a | ~119 |

| C-8 | ~116 |

| C-3 | ~115 |

| CH₃ | ~19 |

Detailed Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C-2): The most downfield signal, appearing at approximately 162 ppm, is assigned to the carbonyl carbon of the pyridinone ring. This significant deshielding is a characteristic feature of carbonyl carbons.[3]

-

Quaternary Carbons (C-4, C-8a, C-4a):

-

C-4: This carbon, bonded to the methyl group and part of the double bond, is expected around 148 ppm.

-

C-8a: The bridgehead carbon is anticipated at about 141 ppm.

-

C-4a: The other bridgehead carbon will resonate further upfield, around 119 ppm.

-

-

Aromatic Carbons (C-5, C-6, C-7, C-8): These carbons of the benzene ring will have chemical shifts in the typical aromatic region. The exact assignment can be aided by 2D NMR techniques such as HSQC and HMBC.

-

Vinyl Carbon (C-3): The carbon at position 3 is expected to have a chemical shift of approximately 115 ppm.

-

Methyl Carbon (CH₃): The most upfield signal, at around 19 ppm, is attributed to the carbon of the methyl group.[3]

Visualizing the Molecular Structure and Logic

To aid in the conceptualization of the molecular structure and the relationships between the different nuclei, the following diagrams are provided.

Molecular Structure of 4-Methyl-1H-quinolin-2-one

Caption: Molecular structure of 4-methyl-1H-quinolin-2-one.

Workflow for NMR Spectral Analysis

Caption: Workflow from sample preparation to structural elucidation.

Conclusion

The comprehensive ¹H and ¹³C NMR spectral analysis of this compound, existing predominantly as 4-methyl-1H-quinolin-2-one, provides unambiguous evidence for its chemical structure. The detailed interpretation of chemical shifts and coupling constants, in conjunction with a robust experimental protocol, empowers researchers to confidently characterize this important heterocyclic compound. This guide serves as a valuable resource for scientists engaged in the synthesis, quality control, and development of quinoline-based molecules, ensuring scientific integrity and fostering a deeper understanding of their structural properties.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Duan, L. T., et al. (2017). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. VNU Journal of Science: Natural Sciences and Technology, 33(4), 8-14. [Link]

- Pesko, M., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(12), 14595-14611. [Link]

- SpectraBase. (n.d.). 4-Methyl-2(1H)-quinolinone.

- Singh, U. P., & Singh, R. K. (2012). Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones. Der Pharma Chemica, 4(4), 1461-1466. [Link]

- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.

- Claret, P. A. (1996). Comprehensive Organic Chemistry. Pergamon Press.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Chilin, A., et al. (2003). 4-Hydroxymethyl- and 4-methoxymethylfuro[2,3-h]quinolin-2(1H)-ones: synthesis and biological properties. Bioorganic & Medicinal Chemistry Letters, 13(5), 885-888. [Link]

- Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids. Natural Product Reports, 25(1), 166-187. [Link]

Sources

The Solid-State Architecture of 4-Methylquinolin-2(1H)-one: A Crystallographic and Methodological Guide

Abstract

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline lattice is paramount for controlling the physicochemical properties that dictate a compound's efficacy and developability, such as solubility and stability. This technical guide provides an in-depth exploration of the crystal structure of 4-Methylquinolin-2(1H)-one, a key derivative of this class. We delineate the synthetic and crystallographic methodologies, analyze the resultant molecular and supramolecular architecture, and discuss the profound implications of its solid-state characteristics for drug development professionals.

Introduction: The Significance of the Quinolinone Core

Quinolin-2(1H)-one and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3][4] The seemingly minor substitution of a methyl group at the C4 position can significantly influence molecular conformation, electronic distribution, and, critically, how the molecule self-assembles in the solid state. This self-assembly, dictated by non-covalent interactions like hydrogen bonds and π-stacking, governs the material's crystal structure.[5][6]

A definitive understanding of the crystal structure is not merely an academic exercise; it is a critical component of modern drug development. It provides invaluable insights into:

-

Physicochemical Properties: Solubility, dissolution rate, and hygroscopicity are intrinsically linked to the crystal lattice energy.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different properties.

-

Intellectual Property: Novel crystalline forms of a drug substance can be patentable.

-

Formulation Stability: Ensuring the solid form is stable throughout the manufacturing process and shelf life of the final drug product.

This guide will proceed from the synthesis of high-purity 4-Methylquinolin-2(1H)-one to the elucidation of its crystal structure via single-crystal X-ray diffraction, offering both procedural details and the rationale behind them.

Synthesis and Single Crystal Growth

The reliable determination of a crystal structure begins with the synthesis of pure material and the subsequent growth of high-quality single crystals. For 4-methylquinolin-2(1H)-one, a common and effective approach is a variation of the Conrad-Limpach reaction, involving the cyclization of an acetoacetanilide precursor.

Synthetic Protocol: Modified Conrad-Limpach Cyclization

This protocol describes the synthesis of 7-hydroxy-4-methylquinolin-2(1H)-one, which follows a similar principle to the synthesis of the title compound.[7]

Step 1: Acetoacetylation of Aniline

-

To a stirred solution of aniline (1.0 eq) in a suitable solvent (e.g., toluene), slowly add ethyl acetoacetate (1.1 eq).

-

Heat the mixture to reflux for 2-3 hours, allowing for the removal of ethanol and water via a Dean-Stark apparatus.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude anilide intermediate.

Step 2: Acid-Catalyzed Cyclization

-

Carefully add the crude anilide intermediate to a pre-heated polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄) at 70-80°C.[7] The acid acts as both a catalyst and a dehydrating agent, promoting the intramolecular electrophilic substitution required for ring closure.

-

Increase the temperature to 100°C and maintain for 1 hour to ensure complete cyclization.[7]

-

Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

The precipitated solid, 4-methylquinolin-2(1H)-one, is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried.

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the purified compound.

Protocol: Single Crystal Growth by Slow Evaporation

The growth of diffraction-quality single crystals is often more art than science, requiring patience and meticulous control over conditions. Slow evaporation is a reliable method.

-

Prepare a saturated solution of purified 4-methylquinolin-2(1H)-one in a suitable solvent (e.g., methanol, ethanol, or a mixture like DMF/ethanol) at a slightly elevated temperature.[8]

-

Filter the hot solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for very slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Monitor the vial over several days to weeks. Colorless, well-formed crystals should appear as the solvent slowly evaporates and the solution becomes supersaturated.[8]

Crystal Structure Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[9][10] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[11]

Experimental Workflow for SC-XRD

Protocol Steps:

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[9][12]

-

Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to reduce thermal motion), and exposed to a focused beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å).[10] The crystal is rotated, and a series of diffraction images are collected on an area detector.[13]

-

Data Processing: The collected images are processed to integrate the intensities of the thousands of diffraction spots. This data is corrected for various experimental factors to produce a list of structure factors.

-

Structure Solution and Refinement: Computational software (e.g., SHELXS) is used to solve the "phase problem" and generate an initial electron density map, from which an initial model of the molecular structure is built.[14] This model is then refined (e.g., using SHELXL) against the experimental data to optimize atomic positions, bond lengths, and angles, resulting in a final, accurate crystal structure.[14]

Analysis of the Crystal Structure

While a specific public CIF (Crystallographic Information File) for the unsubstituted 4-methylquinolin-2(1H)-one was not identified in the initial search, we can infer its structural properties with high confidence from closely related and well-characterized analogs, such as 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one.[14]

Molecular Geometry

The core quinolinone ring system is expected to be nearly planar, a consequence of the sp² hybridization of the constituent carbon and nitrogen atoms. The exocyclic methyl group and the keto oxygen will lie close to this plane. For a related structure, the maximum deviation from the least-squares plane of the quinoline system was found to be minimal, at 0.059(1) Å for the nitrogen atom.[14]

Supramolecular Assembly: The Hydrogen-Bonding Network

The most significant feature governing the crystal packing of quinolinones is hydrogen bonding. In 4-methylquinolin-2(1H)-one, the N-H group of the lactam is a hydrogen bond donor, and the C=O group is an excellent hydrogen bond acceptor. This facilitates the formation of robust intermolecular N-H···O hydrogen bonds.

Based on the structures of analogous compounds, these interactions typically link molecules into infinite chains or dimeric motifs.[14] For example, in the crystal structure of 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, intermolecular O—H···O hydrogen bonds connect the molecules into linear chains.[14] A similar N-H···O interaction in 4-methylquinolin-2(1H)-one would be expected to form a centrosymmetric dimer or a catemeric chain, which then pack into a stable three-dimensional lattice. These interactions are strong and directional, playing a decisive role in the crystal's thermodynamic stability.[5]

Tabulated Crystallographic Data

The following table presents representative crystallographic data for a closely related quinolinone derivative, illustrating the parameters obtained from a SC-XRD experiment.[14]

| Parameter | Value (for 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one) |

| Chemical Formula | C₁₆H₁₃NO₂ |

| Formula Weight | 251.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1787 (2) |

| b (Å) | 8.2696 (2) |

| c (Å) | 12.3665 (4) |

| β (°) | 101.632 (2) |

| Volume (ų) | 618.89 (3) |

| Z | 2 |

| T (K) | 293 |

| Hydrogen Bond Geometry (Å, °) | D-H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| O2-H2O···O1 | (Representative) | 0.82 | 1.89 | 2.655 (2) | 156 |

Implications for Drug Development and Solid-State Chemistry

The detailed structural knowledge of 4-methylquinolin-2(1H)-one provides a crucial foundation for its development as a pharmaceutical agent or intermediate.

-

Predicting Physicochemical Behavior: The strong hydrogen-bonded network suggests a relatively high lattice energy. This typically correlates with a higher melting point and lower aqueous solubility.[15] Strategies to overcome this, such as salt formation or the development of amorphous solid dispersions, can be rationally designed based on this structural understanding.

-

Polymorph Screening: The existence of strong, directional hydrogen bonds alongside weaker, less directional interactions (like van der Waals forces) creates the potential for polymorphism. Different packing arrangements of the hydrogen-bonded chains could lead to polymorphs with distinct stabilities and dissolution profiles. A comprehensive polymorph screen is an essential step in de-risking the development of any crystalline drug candidate.

-

Structure-Activity Relationship (SAR): The crystal structure provides the ground-state conformation of the molecule. This information is invaluable for computational chemists performing molecular docking studies to predict how the molecule might bind to a biological target.[16] Understanding the preferred conformation and hydrogen bonding capabilities can guide the design of more potent and selective analogs.

Conclusion